molecular formula C21H21NO4 B2797130 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid CAS No. 1594944-87-2

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid

Cat. No.: B2797130
CAS No.: 1594944-87-2
M. Wt: 351.402
InChI Key: DARJLQWYOWCSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding azetidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds . Upon removal of the Fmoc group, the free amino group can participate in further reactions to extend the peptide chain .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(20(23)24)14-10-22(11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARJLQWYOWCSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594944-87-2
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid
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